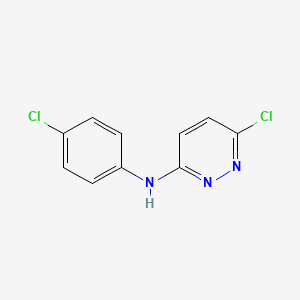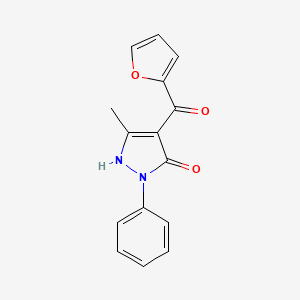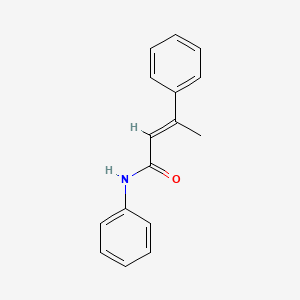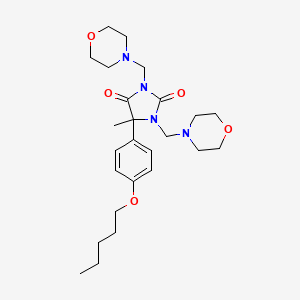![molecular formula C17H10FN B14167618 4-[2-(2-Fluorophenyl)ethynyl]quinoline CAS No. 750559-80-9](/img/structure/B14167618.png)
4-[2-(2-Fluorophenyl)ethynyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2-Fluorophenyl)ethynyl]quinoline is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2-(2-Fluorophenyl)ethynyl]quinoline typically involves the use of transition metal-catalyzed coupling reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-[2-(2-Fluorophenyl)ethynyl]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
4-[2-(2-Fluorophenyl)ethynyl]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 4-[2-(2-Fluorophenyl)ethynyl]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, leading to changes in gene expression. The presence of the fluorophenyl group enhances its binding affinity and specificity .
Comparación Con Compuestos Similares
2-(4-Fluorophenyl)quinoline: This compound shares a similar structure but lacks the ethynyl group.
4-(2-Fluorophenyl)quinoline: Similar to the target compound but with a different substitution pattern.
8-Hydroxyquinoline: Known for its metal-chelating properties and used in various applications.
Uniqueness: 4-[2-(2-Fluorophenyl)ethynyl]quinoline is unique due to the presence of both the fluorophenyl and ethynyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
750559-80-9 |
|---|---|
Fórmula molecular |
C17H10FN |
Peso molecular |
247.27 g/mol |
Nombre IUPAC |
4-[2-(2-fluorophenyl)ethynyl]quinoline |
InChI |
InChI=1S/C17H10FN/c18-16-7-3-1-5-14(16)10-9-13-11-12-19-17-8-4-2-6-15(13)17/h1-8,11-12H |
Clave InChI |
DFOJHXNUJZXBBU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C#CC2=CC=NC3=CC=CC=C23)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-{4-[4-(phenylcarbonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B14167541.png)




![5,5-dimethyl-13-propyl-6,14-dioxa-17-thia-2,12-diazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12-pentaen-15-one](/img/structure/B14167576.png)


![4-{[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B14167591.png)
![4-[1-(2-Methylbenzyl)-1h-benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B14167599.png)

